molecular formula C21H25BN2O3 B8278440 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide

Cat. No. B8278440
M. Wt: 364.2 g/mol
InChI Key: VWYDCXFURXZMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide is a useful research compound. Its molecular formula is C21H25BN2O3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindoline-2-carboxamide

Molecular Formula

C21H25BN2O3

Molecular Weight

364.2 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)17-9-11-18(12-10-17)23-19(25)24-13-15-7-5-6-8-16(15)14-24/h5-12H,13-14H2,1-4H3,(H,23,25)

InChI Key

VWYDCXFURXZMKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CC4=CC=CC=C4C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (4-Isocyanatophenyl)boronic acid pinacolester (1.979 mmol) and 365 mg isoindoline (2.97 mmol) were dissolved in 10 ml dichloromethane and the resultant mixture was stirred over night at room temperature. After adding water, the mixture was extracted several times with dichloromethane, the combined organic phases were washed with dried over magnesium sulfate and filtered. The solvent was evaporated under reduced pressure. Column chromatography of the residue with dichloromethane resulted in the title compound.
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